molecular formula C24H28ClN3O4 B1663653 Givinostat hydrochloride CAS No. 199657-29-9

Givinostat hydrochloride

Número de catálogo B1663653
Número CAS: 199657-29-9
Peso molecular: 457.9 g/mol
Clave InChI: QKSGNWJOQMSBEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Givinostat hydrochloride has a chemical formula of C24H27N3O4 . Its molar mass is 421.497 g/mol . The IUPAC name for Givinostat is {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate .


Physical And Chemical Properties Analysis

Givinostat hydrochloride is a potent hydroxamate-based inhibitor of Class I and Class II HDACs . Its IC50 values range from 7.5 to 16 nM . It reduces the release of pro-inflammatory cytokines, including TNFα, INFγ, IL-1α, and IL-1β .

Aplicaciones Científicas De Investigación

Summary of the Application

Givinostat hydrochloride has been studied for its potential application in the treatment of Duchenne Muscular Dystrophy (DMD), a severe type of muscular dystrophy. The drug is being evaluated for its ability to slow disease progression in ambulant DMD subjects .

Methods of Application or Experimental Procedures

The study was a phase 3, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of givinostat in ambulant subjects with DMD . The subjects included ambulant male pediatric subjects aged ≥ 6 years at baseline affected by DMD . A total of 179 male ambulant subjects were randomized 2:1 (givinostat: placebo) . Givinostat or placebo oral suspension (10 mg/mL) was administered orally as 2 oral doses daily while the subjects were in a fed state, according to the child’s weight .

Results or Outcomes

The primary objective of the study was to establish the effects of givinostat versus placebo administered chronically over 18 months to slow disease progression in ambulant DMD subjects . In the overall intention-to-treat (ITT) population (n = 179), investigators reported that givinostat displayed a statistically significant difference compared with the control in change from baseline at 18 months in the timed 4 stair climb (global longitudinal strain mean ratio, 0.84; SD, 0.069; P = .0116) . Overall, investigators noted that the treatment effect estimates relating to the key secondary end points consistently favored givinostat over the control, which supports the primary end point result .

2. Histone Deacetylase Inhibition

Summary of the Application

Givinostat is a proprietary histone deacetylase (HDAC) inhibitor . HDACs are enzymes that prevent gene translation by changing the 3-dimensional folding of DNA in the cell . Inhibiting these enzymes can have various effects, including altering gene expression and affecting cell growth and death .

Safety And Hazards

Givinostat hydrochloride should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Direcciones Futuras

The FDA has accepted and granted priority review to Italfarmaco Group’s New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results . The review process has been extended, with a new scheduled Prescription Drug User Fee Act (PDUFA) date of March 21, 2024 .

Propiedades

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGNWJOQMSBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Givinostat hydrochloride

CAS RN

199657-29-9
Record name Givinostat hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIVINOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat hydrochloride
Reactant of Route 2
Reactant of Route 2
Givinostat hydrochloride
Reactant of Route 3
Reactant of Route 3
Givinostat hydrochloride
Reactant of Route 4
Reactant of Route 4
Givinostat hydrochloride
Reactant of Route 5
Reactant of Route 5
Givinostat hydrochloride
Reactant of Route 6
Reactant of Route 6
Givinostat hydrochloride

Citations

For This Compound
16
Citations
K Liu, R Zou, W Cui, M Li, X Wang, J Dong… - ACS pharmacology & …, 2020 - ACS Publications
The outbreak of COVID-19 by the end of 2019 has posed serious health threats to humanity and jeopardized the global economy. However, no effective drugs are available to treat …
Number of citations: 23 pubs.acs.org
M Spreafico, M Cafora, C Bragato, D Capitanio… - Pharmacological …, 2021 - Elsevier
Duchenne muscular dystrophy (DMD) causes progressive skeletal muscle degeneration and currently there are few therapeutic options. The identification of new drug targets and their …
Number of citations: 16 www.sciencedirect.com
SM Alwan - J. Pharm. Pharmacol, 2022 - davidpublisher.com
… They have found that four inhibitors, such as, Panobinostat, Givinostat hydrochloride monohydrate, CAY10603 and Sirtinol are noticeably effective [40]. Accordingly, Panobinostat is …
Number of citations: 4 davidpublisher.com
I SpA, V dei Lavoratori - classic.clinicaltrials.gov
Polycythemia Vera (PV), also termed Polycythemia rubra vera, together with Essential Thrombocythemia (ET) and Myelofibrosis (MF) belongs to a distinct group of Phchromosome-…
Number of citations: 0 classic.clinicaltrials.gov
F Curreli, S Ahmed, SMB Victor, AK Debnath - Viruses, 2020 - mdpi.com
… Prostratin, givinostat hydrochloride hydrate, and vorinostat or suberoylanilide hydroxamic acid (SAHA) were obtained from Sigma (St. Louis, MO, USA). (-)-indolactam V, TPPB, PCI-…
Number of citations: 6 www.mdpi.com
P Vogliatzi, PP Claudio - Drugs of the Future, 2011 - access.portico.org
… currently in the clinic are “broad-spectrum” or “pan-HDAC” inhibitors, such as vorinostat (Zolinza®), panobinostat, PCI-24781, belinostat, JNJ-26481585 and givinostat hydrochloride. In …
Number of citations: 2 access.portico.org
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org
Z Jiang, Q You, X Zhang - European Journal of Medicinal Chemistry, 2019 - Elsevier
Numerous metal-containing enzymes (metalloenzymes) have been considered as drug targets related to diseases such as cancers, diabetes, anemia, AIDS, malaria, bacterial infection, …
Number of citations: 27 www.sciencedirect.com
G Romano - Drugs of the Future, 2014 - access.portico.org
Breast cancer constitutes the most frequent malignancy among women and its incidence persists, although substantial reductions in mortality rates were reported in industrialized …
Number of citations: 2 access.portico.org
S Kumar, OR Shanker, N Kumari… - Expert Opinion on …, 2021 - Taylor & Francis
… Following this, the group conducted more research and discovered that other HDACi such as anobinostat, givinostat hydrochloride monohydrate, CAY10603, and sirtinol were also able …
Number of citations: 1 www.tandfonline.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.